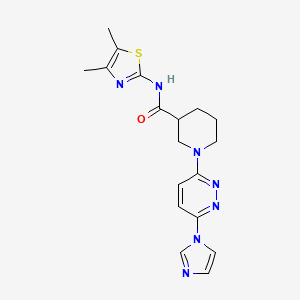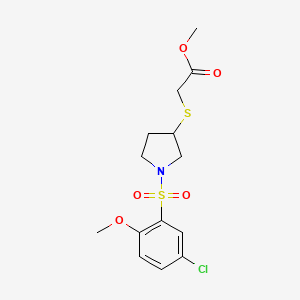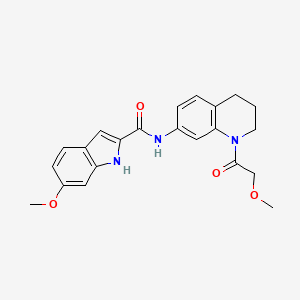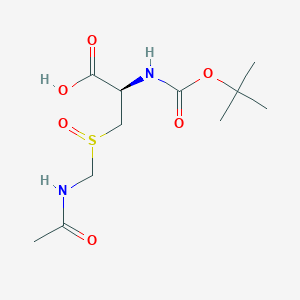
Ethyl 2-benzamido-4-methylthiazole-5-carboxylate
Übersicht
Beschreibung
Ethyl 2-benzamido-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C14H14N2O3S . It is a derivative of thiazole-5-carboxylic acid .
Synthesis Analysis
The synthesis of Ethyl 2-benzamido-4-methylthiazole-5-carboxylate involves the addition of various substituted derivatives of the compound and potassium carbonate (1 equivalent) to a solution of methanol: water (9:1). This mixture is then refluxed to break the ester into an acid .Molecular Structure Analysis
The molecular structure of Ethyl 2-benzamido-4-methylthiazole-5-carboxylate consists of a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms. Attached to this ring are a benzamido group and a carboxylate group .Physical And Chemical Properties Analysis
Ethyl 2-benzamido-4-methylthiazole-5-carboxylate has a molecular weight of 290.34. It has a predicted density of 1.309±0.06 g/cm3 and a predicted pKa of 6.81±0.70. Its melting point is 209 °C .Wissenschaftliche Forschungsanwendungen
Xanthine Oxidase Inhibition
Xanthine oxidase (XO): is an enzyme involved in purine metabolism, catalyzing the conversion of hypoxanthine and xanthine to uric acid. Inhibition of XO has therapeutic implications for conditions like gout, cancer, inflammation, and oxidative damage. Ethyl 2-benzamido-4-methylthiazole-5-carboxylate derivatives have been studied as potent XO inhibitors . Notably, compound GK-20 demonstrated an IC50 value of 0.45 µM, making it highly effective. The structure-activity relationship revealed that di-substituted compounds on Ring B were more potent than mono-substituted derivatives. Para-substitution on Ring B was crucial for XO inhibitory potential.
Wirkmechanismus
While the specific mechanism of action for Ethyl 2-benzamido-4-methylthiazole-5-carboxylate is not detailed in the search results, related thiazole-5-carboxylic acid derivatives have been found to inhibit the enzyme xanthine oxidase. This enzyme is involved in the metabolism of purines, catalyzing the oxidative hydroxylation of hypoxanthine and xanthine to produce uric acid .
Zukünftige Richtungen
The future directions for the study of Ethyl 2-benzamido-4-methylthiazole-5-carboxylate could involve further exploration of its potential as a xanthine oxidase inhibitor, given the known activity of related thiazole-5-carboxylic acid derivatives . This could have implications for the treatment of conditions such as gout and oxidative tissue damage, which are associated with the activity of xanthine oxidase .
Eigenschaften
IUPAC Name |
ethyl 2-benzamido-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-3-19-13(18)11-9(2)15-14(20-11)16-12(17)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPXTLSMHAEJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-benzamido-4-methylthiazole-5-carboxylate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2677182.png)


![2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2677185.png)


![3-Fluorosulfonyloxy-5-[2-(methoxymethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2677189.png)



![[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2677200.png)
![1-(3,4-Dimethoxybenzyl)-3-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2677202.png)
![3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2677203.png)
